molecular formula C21H31NO3 B020905 1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester CAS No. 101564-13-0

1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester

Cat. No. B020905
M. Wt: 345.5 g/mol
InChI Key: WMYRFQWJUCGVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester, commonly known as MPHP, is a synthetic compound that belongs to the class of cathinones. MPHP is a psychoactive drug that has a similar chemical structure to amphetamines and cathinones. It is known for its stimulant and euphoric effects and is commonly used as a recreational drug. However, MPHP has also gained attention in the scientific community due to its potential applications in research.

Mechanism Of Action

The mechanism of action of MPHP involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels results in the stimulation of the reward pathway, leading to the drug's euphoric effects.

Biochemical And Physiological Effects

The use of MPHP has been shown to result in a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also lead to the release of stress hormones such as cortisol and adrenaline. Long-term use of MPHP has been associated with a range of negative effects, including addiction, psychosis, and cognitive impairment.

Advantages And Limitations For Lab Experiments

The use of MPHP in research has several advantages. It is relatively easy to synthesize and has a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders. However, the use of MPHP in research also has several limitations. Its psychoactive effects can make it difficult to control for confounding variables in experimental settings. Additionally, the long-term effects of MPHP use are not well understood, making it difficult to assess the potential risks associated with its use.

Future Directions

There are several potential future directions for the use of MPHP in research. One potential area of research is the development of MPHP-based drugs for the treatment of dopamine-related disorders such as Parkinson's disease and ADHD. Another potential area of research is the development of new cathinone-based drugs with improved safety profiles. Additionally, further research is needed to better understand the long-term effects of MPHP use and the potential risks associated with its use.

Synthesis Methods

The synthesis of MPHP involves the reaction of alpha-phenylcyclohexanone with 4-methylpiperidine and methyl iodide. The resulting compound is then hydrolyzed to form MPHP. The synthesis of MPHP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

MPHP has gained attention in the scientific community due to its potential applications in research. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

CAS RN

101564-13-0

Product Name

1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

(1-methylpiperidin-4-yl)methyl 2-(1-hydroxycyclohexyl)-2-phenylacetate

InChI

InChI=1S/C21H31NO3/c1-22-14-10-17(11-15-22)16-25-20(23)19(18-8-4-2-5-9-18)21(24)12-6-3-7-13-21/h2,4-5,8-9,17,19,24H,3,6-7,10-16H2,1H3

InChI Key

WMYRFQWJUCGVSV-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCCC3)O

Canonical SMILES

CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCCC3)O

synonyms

(1-Methyl-4-piperidyl)methyl(1-hydroxycyclohexyl)phenylacetate

Origin of Product

United States

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